

Comparative Analysis of Cyclobutane-1,3-Diamine Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclobutane-1,3-diamine

Cat. No.: B1322089

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural parameters of various **cyclobutane-1,3-diamine** derivatives determined by single-crystal X-ray crystallography. The data presented herein is crucial for understanding the conformational preferences and three-dimensional structures of these important scaffolds in medicinal chemistry and materials science. All data is sourced from the peer-reviewed publication by Radchenko et al. in the Journal of Organic Chemistry (2010).

Experimental Protocols

The following section details the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of the **cyclobutane-1,3-diamine** derivatives discussed in this guide.

Synthesis and Crystallization

The Boc-monoprotected derivatives of cis- and trans-1,3-diaminocyclobutane, as well as spirocyclic diamines, were synthesized using classical malonate alkylation for the construction of the cyclobutane ring. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from solutions of the purified compounds. The specific solvents used for crystallization were as follows:

- Boc-monoprotected cis-1,3-diaminocyclobutane: Crystallized from a hexane solution.
- Boc-monoprotected trans-1,3-diaminocyclobutane: Crystallized from a hexane solution.

- Boc-monoprotected 6-amino-3-azaspiro[3.3]heptane: Crystallized from a hexane solution.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data were collected on an Oxford Diffraction Xcalibur Eos diffractometer. The instrument was equipped with a graphite-monochromated Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$). Data were collected at a temperature of 293(2) K. The structures were solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELX-97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located from a difference Fourier map and refined isotropically, while other hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data and Refinement Parameters

The following table summarizes the key crystallographic data collection and refinement parameters for the analyzed **cyclobutane-1,3-diamine** derivatives.

Parameter	Boc-cis-1,3-diamino cyclobutane	Boc-trans-1,3-diamino cyclobutane	Boc-6-amino-3-azaspiro [3.3]heptane
Empirical formula	C ₉ H ₁₈ N ₂ O ₂	C ₉ H ₁₈ N ₂ O ₂	C ₁₀ H ₁₈ N ₂ O ₂
Formula weight	186.25	186.25	198.26
Crystal system	Monoclinic	Orthorhombic	Monoclinic
Space group	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /c
a (Å)	11.023(2)	5.968(1)	10.021(2)
b (Å)	5.869(1)	10.112(2)	8.356(2)
c (Å)	17.153(3)	18.001(4)	13.689(3)
α (°)	90	90	90
β (°)	106.34(3)	90	109.56(3)
γ (°)	90	90	90
Volume (Å ³)	1063.1(3)	1086.0(4)	1079.0(4)
Z	4	4	4
Calculated density (Mg/m ³)	1.163	1.140	1.222
Absorption coefficient (mm ⁻¹)	0.083	0.081	0.086
F(000)	408	408	432
Crystal size (mm ³)	0.30 x 0.20 x 0.10	0.40 x 0.20 x 0.10	0.30 x 0.20 x 0.10
θ range for data collection (°)	3.32 to 27.50	3.82 to 27.50	3.63 to 27.50
Reflections collected	7534	7824	7726
Independent reflections	2404 [R(int) = 0.045]	2453 [R(int) = 0.038]	2445 [R(int) = 0.041]

Final R indices [I>2σ(I)]	R1 = 0.054, wR2 = 0.147	R1 = 0.048, wR2 = 0.119	R1 = 0.051, wR2 = 0.134
R indices (all data)	R1 = 0.078, wR2 = 0.165	R1 = 0.065, wR2 = 0.132	R1 = 0.072, wR2 = 0.148
Goodness-of-fit on F ²	1.03	1.02	1.04

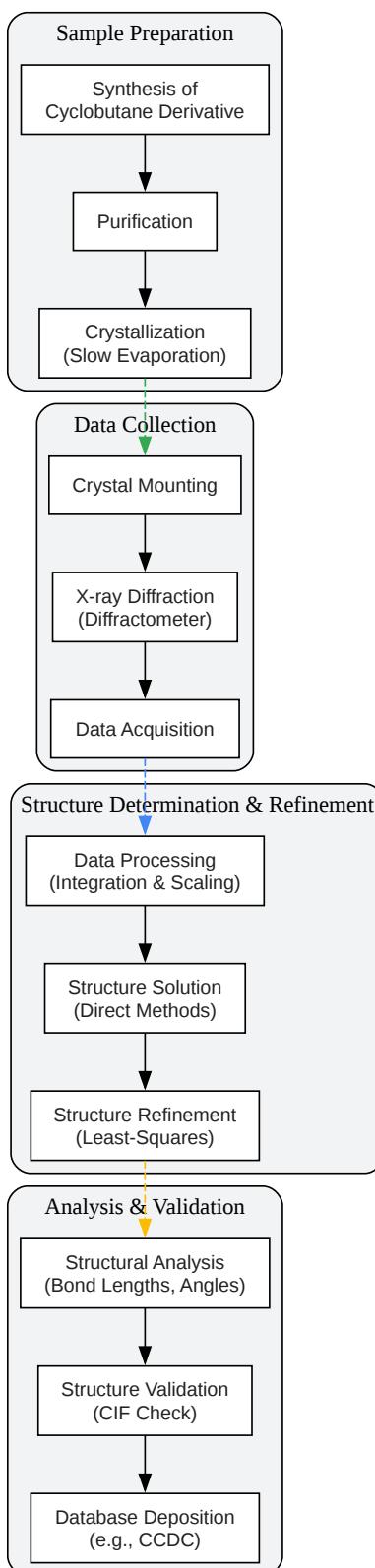
Comparison of Molecular Geometry

The following tables provide a comparison of selected bond lengths, bond angles, and torsion angles for the cyclobutane ring and its substituents in the different derivatives. These parameters are critical for understanding the conformational puckering of the four-membered ring and the spatial orientation of the amino groups.

Selected Bond Lengths (Å)

Bond	Boc-cis-1,3-diamino cyclobutane	Boc-trans-1,3-diamino cyclobutane	Boc-6-amino-3-azaspiro [3.3]heptane
C1-C2	1.545(2)	1.542(2)	1.551(3)
C2-C3	1.544(2)	1.546(2)	1.553(3)
C3-C4	1.546(2)	1.543(2)	1.550(3)
C4-C1	1.543(2)	1.545(2)	1.552(3)
C1-N1	1.462(2)	1.465(2)	1.471(2)
C3-N2	1.463(2)	1.464(2)	-

Selected Bond Angles (°)


Angle	Boc-cis-1,3-diamino cyclobutane	Boc-trans-1,3-diamino cyclobutane	Boc-6-amino-3-azaspiro [3.3]heptane
C4-C1-C2	88.9(1)	88.7(1)	88.5(1)
C1-C2-C3	89.0(1)	88.8(1)	88.6(1)
C2-C3-C4	88.8(1)	88.9(1)	88.4(1)
C3-C4-C1	88.9(1)	88.6(1)	88.5(1)
N1-C1-C2	116.2(1)	115.9(1)	116.5(2)
N1-C1-C4	115.8(1)	116.3(1)	116.1(2)

Selected Torsion Angles (°)

Torsion Angle	Boc-cis-1,3-diamino cyclobutane	Boc-trans-1,3-diamino cyclobutane	Boc-6-amino-3-azaspiro [3.3]heptane
C4-C1-C2-C3	18.3(2)	-21.5(2)	19.8(2)
C1-C2-C3-C4	-18.4(2)	21.4(2)	-19.9(2)
C2-C3-C4-C1	18.2(2)	-21.6(2)	19.7(2)
C3-C4-C1-C2	-18.1(2)	21.7(2)	-19.6(2)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the X-ray crystallography analysis of small molecules, from sample preparation to the final structural analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for X-ray crystallography analysis.

- To cite this document: BenchChem. [Comparative Analysis of Cyclobutane-1,3-Diamine Derivatives via X-ray Crystallography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322089#x-ray-crystallography-analysis-of-cyclobutane-1-3-diamine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com